molecular formula C11H12BrNO3 B1377522 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid CAS No. 1447963-64-5

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid

Cat. No.: B1377522
CAS No.: 1447963-64-5
M. Wt: 286.12 g/mol
InChI Key: SCWRSZZOGXJHLV-UHFFFAOYSA-N
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Description

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to a pentanoic acid backbone, with an amino group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biochemical applications. This makes it a valuable compound for research and potential therapeutic development .

Properties

IUPAC Name

5-amino-3-(3-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWRSZZOGXJHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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